molecular formula C10H18N2S B2433798 [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine CAS No. 953892-22-3

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine

Cat. No. B2433798
M. Wt: 198.33
InChI Key: LMACEHBBGMXZMU-UHFFFAOYSA-N
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Description

“[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” is an aromatic amine . It is also known as N1,N~1~-dimethyl-1-(3-thienyl)-1,2-ethanediamine . The molecule contains a total of 38 bonds, including 16 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 sulfide, and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activity . One common method for the synthesis of thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” consists of a five-membered thiophene ring attached to an ethyl chain, which is further connected to a diethylamine group . The molecule has a molecular weight of 170.28 .


Physical And Chemical Properties Analysis

“[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Amido Ester Derivatives : Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate, a related compound, was synthesized and used to create a series of amido ester derivatives. These derivatives were investigated for their antihypoxic properties (Vardanyan et al., 2019).

Pharmacological Applications

  • Antimicrobial Activities : Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate and similar compounds showed promising antimicrobial activities. These findings highlight the potential use of these compounds in creating new antimicrobial agents (Abu‐Hashem et al., 2011).
  • Antitumor Evaluation : A series of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrated high antitumor activities in vitro. This suggests their potential as candidates for cancer treatment (Shams et al., 2010).

Optical and Electronic Applications

  • Nonlinear Optical Limiting : Thiophene dyes, including 3-(4-(diethylamino)phenyl)-2-(thiophen-2-yl)acrylonitrile, were designed and synthesized for optoelectronic devices. They demonstrated significant nonlinear absorption and optical limiting behavior, making them suitable for protecting human eyes and optical sensors in optical communications (Anandan et al., 2018).

Structural and Chemical Characterization

  • Crystal Structure Analysis : A study focused on determining the crystalline structure of ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione. It concluded that the compound is an enamine, not an imine. This kind of structural analysis is crucial for understanding the chemical properties of such compounds (Vaseghi et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency : Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives were synthesized and evaluated for their efficiency in inhibiting corrosion on mild steel. This suggests potential applications in material science and engineering (Djenane et al., 2019).

Safety And Hazards

The safety data sheet for “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” indicates that it is classified under the GHS05 pictogram, which denotes that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage .

Future Directions

The future directions for “[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine” and other thiophene derivatives are likely to involve further exploration of their potential biological activities and applications in medicinal chemistry . As our understanding of these compounds grows, new synthetic routes and applications may be discovered.

properties

IUPAC Name

N,N-diethyl-1-thiophen-3-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-3-12(4-2)10(7-11)9-5-6-13-8-9/h5-6,8,10H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMACEHBBGMXZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine

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